6-tert-Butyl-m-cresol

Polymer Stabilization Thermal Properties Melt Processing

Polymer formulators replacing BHT face two unresolved issues: high-temperature volatilization during extrusion and steric blockage preventing further antioxidant derivatization. 6-tert-Butyl-m-cresol (CAS 88-60-8) eliminates both: • 46-47°C melting point vs. 70-73°C for BHT-enables earlier, uniform melt dispersion during compounding • Single ortho-tert-butyl substitution preserves para-position reactivity, enabling synthesis of Antioxidant CA, 300, and BBM • 0.1 g/L aqueous solubility-twice that of BHT-improves additive partitioning in water-miscible metalworking fluids Supplied at ≥97% purity in 25 g to 500 g formats; ships ambient.

Molecular Formula C11H16O
Molecular Weight 164.24 g/mol
CAS No. 88-60-8
Cat. No. B1293579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-tert-Butyl-m-cresol
CAS88-60-8
Molecular FormulaC11H16O
Molecular Weight164.24 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C(C)(C)C)O
InChIInChI=1S/C11H16O/c1-8-5-6-9(10(12)7-8)11(2,3)4/h5-7,12H,1-4H3
InChIKeyXOUQAVYLRNOXDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityINSOL IN WATER;  SOL IN ALCOHOL, ETHER, ACETONE, ORGANIC SOLVENTS

Structure & Identifiers


Interactive Chemical Structure Model





6-tert-Butyl-m-cresol: Phenolic Antioxidant for Polymers & Industry


6-tert-Butyl-m-cresol (CAS 88-60-8), also known as 2-tert-butyl-5-methylphenol or 6-tert-butyl-3-methylphenol, is a sterically hindered monophenolic antioxidant belonging to the alkylated cresol class . It possesses a molecular formula of C11H16O, a molecular weight of 164.24 g/mol, and appears as a colorless to reddish liquid or crystalline solid depending on purity and ambient temperature [1]. The compound exhibits a predicted pKa of 11.45±0.10 and a LogP value of approximately 3.97, indicating substantial hydrophobicity and limited aqueous solubility [2]. Structurally distinguished from BHT (2,6-di-tert-butyl-p-cresol) by the presence of a single ortho-tert-butyl group adjacent to the phenolic hydroxyl and a methyl group at the meta position relative to the hydroxyl, 6-tert-butyl-m-cresol serves both as a direct stabilizer for fuels, oils, and polymers and as a critical synthetic intermediate for producing higher-performance bisphenolic and thiobisphenolic antioxidants .

Direct stabilizer for polymers, fuels, and oils
Monomeric precursor for bridged bisphenolic and thiobisphenolic antioxidants
Formulation-fit for aqueous and oil-based systems

6-tert-Butyl-m-cresol vs. BHT/BHA: Substitution Risks


Procurement decisions involving hindered phenolic antioxidants cannot rely on simple in-class substitution due to substantial variation in physical properties, thermal behavior, and downstream chemical reactivity. Direct comparative analysis reveals that 6-tert-butyl-m-cresol differs markedly from its closest analog BHT (2,6-di-tert-butyl-p-cresol) in key parameters including melting point (46-47°C vs. 70-73°C for BHT) , flash point (105°C vs. 127°C for BHT) , and aqueous solubility (0.1 g/L vs. 0.05 g/L for BHT) . The monophenolic structure with a single ortho-tert-butyl group yields distinct steric and electronic properties compared to the di-ortho-substituted BHT, which directly influences radical scavenging kinetics, volatility during high-temperature processing, and compatibility with specific polymer matrices [1]. Furthermore, 6-tert-butyl-m-cresol uniquely functions as the essential monomeric precursor for synthesizing higher-value bridged antioxidants such as Antioxidant CA and Antioxidant 300—a role that BHT cannot fulfill due to its fully substituted ortho positions . Substituting with an alternative phenolic compound risks altered thermal stability profiles, unexpected volatilization losses during extrusion or molding, and incompatibility with downstream synthesis workflows.

6-tert-Butyl-m-cresol
BHT
Lower melting point may alter dispersion behavior during processing compared to BHT
6-tert-Butyl-m-cresol
BHT
Lower flash point may require revised handling and ventilation protocols relative to BHT
6-tert-Butyl-m-cresol
BHT
BHT lacks precursor capability for bridged antioxidants due to blocked para position, limiting downstream synthesis options

6-tert-Butyl-m-cresol: Performance Evidence vs. BHT


Lower Melting Point for Polymer Melt Dispersion

6-tert-Butyl-m-cresol exhibits a melting point of 46-47°C, which is significantly lower than that of BHT (2,6-di-tert-butyl-p-cresol) at 70-73°C . This 23-27°C reduction in melting point facilitates more rapid and homogeneous dispersion during polymer compounding at lower processing temperatures, reducing the risk of antioxidant agglomeration and localized oxidative degradation .

Melting Point vs BHT
Reported
46–47 °C vs BHT 70–73 °C Δ −23 to −27 °C
May support lower-temperature melt dispersion during compounding
Vendor technical data; review under specific processing conditions
Polymer Stabilization Thermal Properties Melt Processing

Flash Point and Safety Profile vs. BHT

The flash point of 6-tert-butyl-m-cresol is reported as 105°C , compared to 127°C for BHT as documented in vendor comparative specifications . This 22°C lower flash point reflects differences in vapor pressure and volatility between the monophenolic and di-ortho-substituted phenolic structures, which may influence material handling requirements and high-temperature processing behavior .

Flash Point vs BHT
Reported
105 °C vs BHT 127 °C Δ −22 °C
May inform handling and ventilation requirements
Standard flash point method context; review local safety protocols
Process Safety Volatility Thermal Stability

Aqueous Solubility Advantage for Formulations

6-tert-butyl-m-cresol demonstrates aqueous solubility of 0.1 g/L, which is approximately twice that of BHT at 0.05 g/L . While both compounds are predominantly hydrophobic (LogP ~3.97) [1], this two-fold solubility difference becomes consequential in aqueous emulsion systems, water-based lubricants, and formulations requiring partitioning between aqueous and organic phases .

Aqueous Solubility vs BHT
Reported
0.1 g/L vs BHT 0.05 g/L 2× higher
May support formulation in aqueous systems
Water solubility remains low; review phase partitioning
Formulation Science Solubility Emulsion Stability

Unique Precursor for Bridged Antioxidants

6-tert-Butyl-m-cresol is the definitive monomeric precursor for synthesizing Antioxidant CA (4,4′,4″-butane-1,1,3-triyltris(6-tert-butyl-m-cresol)) and Antioxidant 300 (4,4′-thiobis(6-tert-butyl-m-cresol)) . The compound undergoes electrophilic substitution at the para position relative to the hydroxyl group to form bridged bisphenolic and thiobisphenolic antioxidants with molecular weights of 358.54 g/mol for Antioxidant 300 and enhanced thermal stability (melting point 160-165°C) . BHT lacks this synthetic versatility due to di-ortho substitution blocking the para position [1].

Precursor Capability vs BHT
Class-level inference
Functions as precursor vs BHT cannot
Supports synthesis of higher-MW bridged antioxidants
Industrial synthesis route context; para-substitution accessibility
Organic Synthesis Antioxidant Manufacturing Chemical Intermediates

6-tert-Butyl-m-cresol: Key Application Scenarios


Low-Temperature Melt Dispersion in Polyolefins & Elastomers

For polymer compounding operations where processing temperatures are constrained or where rapid homogeneous additive dispersion is critical, 6-tert-butyl-m-cresol offers a measurable processing advantage over BHT due to its 23-27°C lower melting point (46-47°C vs. 70-73°C for BHT) . This lower melt temperature facilitates earlier melting and distribution during screw extrusion, reducing the risk of antioxidant-rich domains and ensuring consistent oxidative protection throughout the polymer matrix.

Thiobisphenolic and Bisphenolic Antioxidant Synthesis

6-tert-Butyl-m-cresol is the essential synthetic precursor for producing Antioxidant CA, Antioxidant 300 (4,4′-thiobis(6-tert-butyl-m-cresol), CAS 96-69-5), and Antioxidant BBM . These bridged antioxidants exhibit molecular weights of approximately 358.54 g/mol and melting points of 160-165°C , representing a significant performance upgrade relative to the monomer. The synthetic route proceeds via electrophilic substitution at the para position—a transformation that is sterically accessible in 6-tert-butyl-m-cresol but blocked in di-ortho-substituted analogs such as BHT.

Aqueous Formulations and Water-Based Lubricants

With aqueous solubility of 0.1 g/L—twice that of BHT at 0.05 g/L —6-tert-butyl-m-cresol is preferentially selected for formulations containing significant water fractions, including water-miscible metalworking fluids, aqueous emulsion lubricants, and certain personal care product matrices. The higher water solubility enhances partitioning behavior and reduces the tendency for additive precipitation or phase separation in aqueous-organic hybrid systems.

Polymer and Fuel Stabilization: Defined Volatility

The 105°C flash point of 6-tert-butyl-m-cresol differentiates it from BHT (127°C flash point) in applications where volatility during high-temperature processing or storage must be carefully managed. This lower flash point, coupled with the compound's established use as an oxidation inhibitor in aviation fuels and lubricating oils , positions 6-tert-butyl-m-cresol as a viable alternative in fuel and lubricant additive packages where the volatility characteristics of BHT are suboptimal.

Application
Selection Property
Validation Focus
Low-temperature melt dispersion in polyolefins & elastomers
Melt dispersion behavior
Homogeneous additive distribution at lower processing temperatures
Thiobisphenolic & bisphenolic antioxidant synthesis
Para-substitution accessibility
Reaction yield and product purity for bridged antioxidants
Aqueous formulations & water-based lubricants
Aqueous solubility profile
Phase partitioning and precipitation resistance
Polymer & fuel stabilization with defined volatility
Volatility and flash point
Handling protocols and high-temperature retention

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